(S)-Tert-Butyl ethyl morpholine-3,4-dicarboxylate
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Overview
Description
(S)-Tert-Butyl ethyl morpholine-3,4-dicarboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with tert-butyl and ethyl groups at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-Butyl ethyl morpholine-3,4-dicarboxylate typically involves the reaction of morpholine with tert-butyl and ethyl substituents under controlled conditions. One common method involves the use of tert-butyl chloroformate and ethyl chloroformate as reagents, which react with morpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Tert-Butyl ethyl morpholine-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or ethyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride in an aprotic solvent such as dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new morpholine derivatives with different substituents.
Scientific Research Applications
(S)-Tert-Butyl ethyl morpholine-3,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Tert-Butyl ethyl morpholine-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyl 3-methyl morpholine-3,4-dicarboxylate
- 4-Benzyl 3-methyl ®-morpholine-3,4-dicarboxylate
Uniqueness
(S)-Tert-Butyl ethyl morpholine-3,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific research applications.
Properties
Molecular Formula |
C12H21NO5 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
3-O-tert-butyl 4-O-ethyl (3S)-morpholine-3,4-dicarboxylate |
InChI |
InChI=1S/C12H21NO5/c1-5-17-11(15)13-6-7-16-8-9(13)10(14)18-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1 |
InChI Key |
QDEAVVBECXEESE-VIFPVBQESA-N |
Isomeric SMILES |
CCOC(=O)N1CCOC[C@H]1C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)N1CCOCC1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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